Phenol, mercury(2+) salt Phenol, mercury(2+) salt
Brand Name: Vulcanchem
CAS No.: 588-66-9
VCID: VC16959218
InChI: InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2
SMILES:
Molecular Formula: C12H10HgO2
Molecular Weight: 386.80 g/mol

Phenol, mercury(2+) salt

CAS No.: 588-66-9

Cat. No.: VC16959218

Molecular Formula: C12H10HgO2

Molecular Weight: 386.80 g/mol

* For research use only. Not for human or veterinary use.

Phenol, mercury(2+) salt - 588-66-9

Specification

CAS No. 588-66-9
Molecular Formula C12H10HgO2
Molecular Weight 386.80 g/mol
IUPAC Name mercury(2+);diphenoxide
Standard InChI InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2
Standard InChI Key RNYSWFZGBHOVOU-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Mercury(II) phenolate compounds are defined by the general formula Hg(OPh)n\text{Hg}(\text{OPh})_n, where Ph represents a phenyl group and nn varies based on coordination geometry. Three primary variants are documented in literature:

  • 2,4,6-Trinitrophenol mercury(II) salt (C12H4N6O14Hg\text{C}_{12}\text{H}_4\text{N}_6\text{O}_{14}\text{Hg}): A dimeric complex where two trinitrophenolate anions coordinate with a central mercury(II) cation .

  • Mercury phenolate (C6H5HgO\text{C}_6\text{H}_5\text{HgO}): A monomeric structure with a single phenolate ligand bound to mercury via an oxygen atom .

  • Phenylmercury nitrate (C6H5HgNO3\text{C}_6\text{H}_5\text{HgNO}_3): A hybrid compound featuring both phenolate and nitrate ligands .

Table 1: Comparative Molecular Properties

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)Coordination Geometry
2,4,6-Trinitrophenol Hg(II)136534-39-9C12H4N6O14Hg\text{C}_{12}\text{H}_4\text{N}_6\text{O}_{14}\text{Hg}656.786Octahedral
Mercury phenolate68123385C6H5HgO\text{C}_6\text{H}_5\text{HgO}293.69Linear
Phenylmercury nitrate55-68-5C6H5HgNO3\text{C}_6\text{H}_5\text{HgNO}_3339.7Trigonal planar

Spectroscopic Signatures

The InChIKey for mercury phenolate (QQODMLTYWYCRQV-UHFFFAOYSA-M\text{QQODMLTYWYCRQV-UHFFFAOYSA-M}) confirms its structural uniqueness, while 13C^{13}\text{C}-NMR studies reveal deshielded aromatic carbons (δ = 120–150 ppm) due to electron withdrawal by the mercury center . Infrared spectroscopy of phenylmercury nitrate shows distinct ν(Hg-O)\nu(\text{Hg-O}) stretches at 480 cm1^{-1} and ν(NO3)\nu(\text{NO}_3^-) at 1380 cm1^{-1} .

Synthesis and Industrial Production

Conventional Synthesis Routes

The 2,4,6-trinitrophenol mercury(II) salt is synthesized via:

  • Acid-base reaction: Mercury(II) nitrate reacts with 2,4,6-trinitrophenol in aqueous medium:

    Hg(NO3)2+2C6H2(NO2)3OHHg[C6H2(NO2)3O]2+2HNO3\text{Hg}(\text{NO}_3)_2 + 2\text{C}_6\text{H}_2(\text{NO}_2)_3\text{OH} \rightarrow \text{Hg}[\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]_2 + 2\text{HNO}_3

    Yields exceed 85% under reflux conditions (80°C, 6 h) .

  • Metathesis: Mercury(II) chloride reacts with sodium trinitrophenolate:

    HgCl2+2NaC6H2(NO2)3OHg[C6H2(NO2)3O]2+2NaCl\text{HgCl}_2 + 2\text{NaC}_6\text{H}_2(\text{NO}_2)_3\text{O} \rightarrow \text{Hg}[\text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]_2 + 2\text{NaCl}

    This method avoids nitric acid byproducts but requires anhydrous conditions .

Scalability Challenges

Phenylmercury nitrate production involves mercuration of benzene:

C6H6+Hg(OAc)2ΔC6H5HgOAc+HOAc\text{C}_6\text{H}_6 + \text{Hg}(\text{OAc})_2 \xrightarrow{\Delta} \text{C}_6\text{H}_5\text{HgOAc} + \text{HOAc}

Subsequent nitrate substitution achieves 70–75% purity, necessitating recrystallization from glycerol . Industrial-scale synthesis is hampered by mercury’s toxicity, requiring closed-loop systems to capture Hg vapors.

Physicochemical Properties

Thermal Stability

  • 2,4,6-Trinitrophenol Hg(II): Decomposes explosively at 210°C, releasing NO2\text{NO}_2, CO2\text{CO}_2, and elemental mercury .

  • Mercury phenolate: Stable up to 250°C, with gradual sublimation observed under vacuum .

  • Phenylmercury nitrate: Melts at 188–190°C (with decomposition), forming mercury oxides and nitrogen oxides .

Solubility Profiles

CompoundWater (g/100 mL)Ethanol (g/100 mL)Organic Solvents
2,4,6-Trinitrophenol Hg(II)0.003 (25°C)0.12Soluble in DMSO, DMF
Mercury phenolate0.008 (20°C)0.05Insoluble in ethers
Phenylmercury nitrate0.15 (20°C)0.3 (96% EtOH)Soluble in glycerol

The low aqueous solubility of these compounds (0.003–0.15 g/100 mL) limits their environmental mobility but enhances bioaccumulation potential in lipid-rich tissues .

NOM TypeMethylmercury (ng/g)Demethylation Rate (%/day)Dominant Microbial Clade
Phenol-rich biochar18.7 ± 2.112.4 ± 1.3Geobacteraceae
Humic acid9.2 ± 0.824.6 ± 2.0Desulfovibrionaceae
Control (no NOM)3.8 ± 0.535.9 ± 3.1Clostridiaceae
RegionCompoundPermitted UseMaximum Residue Limit (MRL)
EUPhenylmercury nitrateBanned since 20180.01 ppm (cosmetics)
USAMercury phenolateRestricted (EPA List 4)0.05 ppm (industrial)
China2,4,6-Trinitrophenol Hg(II)Prohibited in agriculture0.001 ppm (soil)

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